molecular formula C11H4ClF6N3O2 B1436259 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1823183-59-0

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1436259
M. Wt: 359.61 g/mol
InChI Key: VRUUCKNOGSYBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical with the CAS Number: 914637-57-3 . It has a molecular weight of 279.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18 (3-2-16-7)10-9 (12)4-8 (5-17-10)11 (13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.69 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Crystal Structure Analysis : It has been utilized in the synthesis of pyrazole derivatives, with structural studies performed using X-ray diffraction and compared to density-functional-theory (DFT) calculations. This includes a computational study on tautomeric forms and Gibbs free energies (Li-qun Shen et al., 2012).

  • Inhibiting Aurora A for Cancer Treatment : Compounds derived from this chemical have potential applications in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Antioxidant and Antimicrobial Applications

  • Antioxidant and Antimicrobial Properties : Novel series of compounds synthesized from this chemical showed promising antioxidant activities and exhibited significant antimicrobial properties against various fungi and yeasts (H. Bonacorso et al., 2015).

  • Antimycobacterial Activity : Derivatives of this compound have been screened for their antimycobacterial activity, showing potential in treating mycobacterial infections (.. R.V.Sidhaye et al., 2011).

Material Science and Chemistry

  • Synthesis of Condensed Pyrazoles : The compound is used in the synthesis of condensed pyrazoles, with its derivatives showing potential in various material science applications (Eglė Arbačiauskienė et al., 2011).

  • Functionalization Reactions : It has been used in functionalization reactions, showing versatility in chemical synthesis and providing insights into reaction mechanisms (İ. Yıldırım et al., 2005).

  • Regioselectivity in Synthesis : Studies have been conducted on the regioselectivity in the synthesis of related pyrazoles, indicating its importance in the precision of chemical synthesis (M. Martins et al., 2012).

  • Optical Properties in Material Science : Novel derivatives synthesized from this compound have been investigated for their fluorescence spectral characteristics, indicating potential applications in optical materials and sensors (Yan-qing Ge et al., 2014).

  • Mechanoluminescent and OLED Applications : Some Pt(II) complexes containing pyridinyl pyrazolate chelates derived from this compound have been synthesized and studied for mechanoluminescent properties and efficient white OLED applications (Li-min Huang et al., 2013).

Future Directions

While specific future directions for this compound were not found in the available resources, it’s worth noting that trifluoromethylpyridines, a related class of compounds, are expected to have many novel applications in the future . They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N3O2/c12-6-1-4(10(13,14)15)2-19-8(6)21-3-5(9(22)23)7(20-21)11(16,17)18/h1-3H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUCKNOGSYBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.